molecular formula C16H19N3O2S2 B11809302 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine

1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine

Cat. No.: B11809302
M. Wt: 349.5 g/mol
InChI Key: DUMRBUVDUZYIAT-UHFFFAOYSA-N
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Description

1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C16H19N3O2S2 and a molecular weight of 349.5 g/mol This compound is known for its unique structure, which includes a piperazine ring, a pyridine ring, and a benzylthio group

Preparation Methods

The synthesis of 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N3O2S2

Molecular Weight

349.5 g/mol

IUPAC Name

1-(4-benzylsulfanylpyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C16H19N3O2S2/c20-23(21,19-10-8-17-9-11-19)16-12-18-7-6-15(16)22-13-14-4-2-1-3-5-14/h1-7,12,17H,8-11,13H2

InChI Key

DUMRBUVDUZYIAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CN=C2)SCC3=CC=CC=C3

Origin of Product

United States

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